1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine
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Overview
Description
1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanamine is a chemical compound with the molecular formula C9H9F2NO2 It is characterized by the presence of a benzodioxole ring substituted with two fluorine atoms and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with an appropriate amine. One common method includes the use of ethanamine as a nucleophile in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms in the benzodioxole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the benzodioxole ring enhance its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: Similar in structure but with an aldehyde group instead of an ethanamine group.
Fludioxonil: A fungicide with a similar benzodioxole core but different functional groups
Uniqueness
1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H9F2NO2 |
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Molecular Weight |
201.17 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine |
InChI |
InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3 |
InChI Key |
CBTSTJVNWKVHDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
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